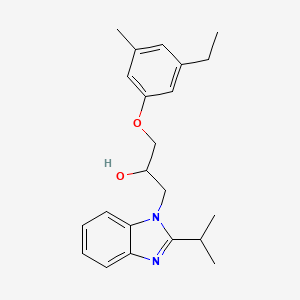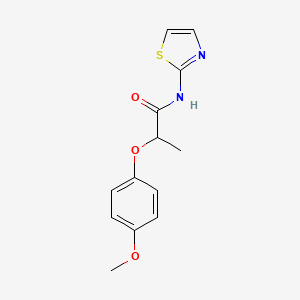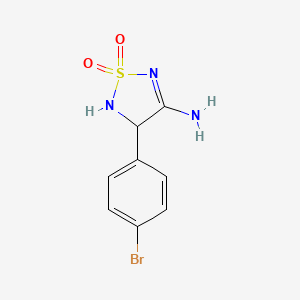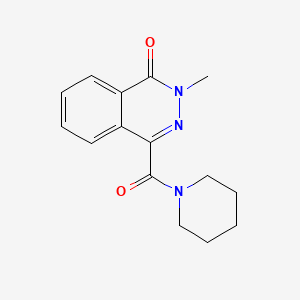
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders.
Wirkmechanismus
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A acts as a selective beta-2 adrenergic receptor agonist, which means that it specifically targets the beta-2 adrenergic receptors in the lungs. Activation of these receptors leads to the relaxation of the smooth muscles in the airways, which results in bronchodilation. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to inhibit the release of pro-inflammatory cytokines, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have potent bronchodilatory effects in various animal models and human studies. It has also been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma and COPD. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to reduce airway inflammation and mucus production, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its potent bronchodilatory effects, which make it a promising candidate for the treatment of respiratory disorders. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential. However, one of the limitations of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its relatively short half-life, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A. One potential direction is the development of novel formulations that can prolong its half-life and improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of more selective and potent beta-2 adrenergic receptor agonists based on the structure of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A may lead to the discovery of new and more effective treatments for respiratory disorders.
Synthesemethoden
The synthesis of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A involves a multi-step process, which includes the reaction of 3-ethyl-5-methylphenol with 2-chloro-1-(2-isopropyl-1H-benzimidazol-1-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have potent bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-17-10-16(4)11-19(12-17)26-14-18(25)13-24-21-9-7-6-8-20(21)23-22(24)15(2)3/h6-12,15,18,25H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBTCBKOVGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)


![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)


![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)